molecular formula C8H11Cl2NO B1591269 2-(2-Chlorophenoxy)ethanamine hydrochloride CAS No. 26378-54-1

2-(2-Chlorophenoxy)ethanamine hydrochloride

Cat. No. B1591269
CAS RN: 26378-54-1
M. Wt: 208.08 g/mol
InChI Key: WHGGIYJUHBWONH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanamine hydrochloride, with the CAS Number 26378-54-1, has a linear formula of C8H11Cl2NO . It is used in the synthesis of polymer-bound BOC substituted sulfamides .


Molecular Structure Analysis

The molecular weight of 2-(2-Chlorophenoxy)ethanamine hydrochloride is 208.09 . Its InChI code is 1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H and the InChI key is WHGGIYJUHBWONH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(2-Chlorophenoxy)ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 171.63 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 266.2±20.0 °C at 760 mmHg, and a melting point of 39-40°C . Its flash point is 114.8±21.8 °C .

Scientific Research Applications

Biocide and Corrosion Inhibition

  • 2-(Decylthio)Ethanamine Hydrochloride as a Multifunctional Biocide : A compound structurally related to 2-(2-Chlorophenoxy)ethanamine hydrochloride, 2-(Decylthio)ethanamine hydrochloride, has been studied for its broad-spectrum activity against bacteria, fungi, and algae, as well as for its biofilm and corrosion inhibition properties in recirculating cooling water systems (Walter & Cooke, 1997).

Environmental Remediation

  • Removal of Toxic Pollutants from Wastewater : Research on the removal of 2,4-dichlorophenol, a compound similar to 2-(2-Chlorophenoxy)ethanamine hydrochloride, from wastewater using immobilized horseradish peroxidase demonstrates the potential for chlorophenoxy compounds in environmental remediation processes (Wang et al., 2015).

Analytical Chemistry and Environmental Science

  • TiO2 Nanotubes for Environmental Monitoring : The application of TiO2 nanotubes as a novel solid-phase extraction adsorbent for the enrichment of DDT and its metabolites at trace levels in environmental water samples showcases the importance of research in detecting and quantifying persistent organic pollutants, which could extend to compounds like 2-(2-Chlorophenoxy)ethanamine hydrochloride (Zhou et al., 2007).

Pharmacology

  • Neurochemical Pharmacology of Hallucinogens : Studies on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which include compounds structurally related to 2-(2-Chlorophenoxy)ethanamine hydrochloride, highlight the complexity of interactions between these compounds and various neurotransmitter systems. These studies provide insight into the potential neurological and psychological effects of chlorophenoxy compounds (Eshleman et al., 2018).

Safety And Hazards

This compound is considered an irritant . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of accidental ingestion, immediate medical assistance should be sought . It should be stored in a cool, dry place, in a tightly closed container, away from heat, sparks, and flame .

properties

IUPAC Name

2-(2-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGIYJUHBWONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589354
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)ethanamine hydrochloride

CAS RN

26378-54-1
Record name Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26378-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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